molecular formula C11H13N5O B11789567 5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide

5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11789567
M. Wt: 231.25 g/mol
InChI Key: COWSHHXZHCPRJQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(p-tolyl)pyridine
  • Thiazole derivatives
  • Pyrimidine derivatives

Uniqueness

5-Methyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carbohydrazide is unique due to its specific triazole ring structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity in certain applications, such as antimicrobial and anticancer activities .

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)triazole-4-carbohydrazide

InChI

InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-14-8(2)10(15-16)11(17)13-12/h3-6H,12H2,1-2H3,(H,13,17)

InChI Key

COWSHHXZHCPRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NN)C

Origin of Product

United States

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